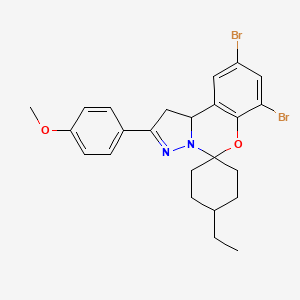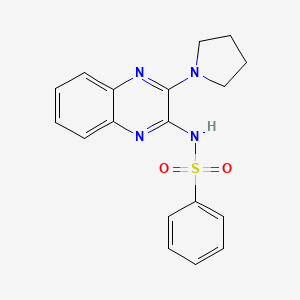![molecular formula C18H17Cl2N5O3S B12131478 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12131478.png)
2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-アミノ-5-(3,4-ジメトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3,5-ジクロロフェニル)アセトアミドは、トリアゾール誘導体の一種である複雑な有機化合物です。この化合物は、トリアゾール環、スルファニル基、ジクロロフェニル基、ジメトキシフェニル基を含むユニークな構造が特徴です。その潜在的な生物学的および化学的特性により、科学研究のさまざまな分野で注目を集めています。
準備方法
合成経路と反応条件
2-{[4-アミノ-5-(3,4-ジメトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3,5-ジクロロフェニル)アセトアミドの合成は、通常、容易に入手可能な出発物質から始まり、複数のステップを必要とします。このプロセスは一般的に、トリアゾール環の形成、続いてスルファニル基の導入、そしてその後のジクロロフェニル基とジメトキシフェニル基の結合を含みます。これらの反応で使用される一般的な試薬には、ヒドラジン誘導体、硫黄含有化合物、さまざまな塩素化芳香族化合物があります。反応条件は、多くの場合、制御された温度とジメチルスルホキシド(DMSO)やエタノールなどの溶媒の使用を必要とします。
工業生産方法
この化合物の工業生産には、収率と純度を高めるために合成経路の最適化が含まれる場合があります。これには、触媒の使用、高度な精製技術、および一貫した生産を確保するための大型反応器の利用が含まれる可能性があります。特定の方法は、目的の用途と生産規模に応じて異なる場合があります。
化学反応の分析
反応の種類
2-{[4-アミノ-5-(3,4-ジメトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3,5-ジクロロフェニル)アセトアミドは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: スルファニル基は、スルホキシドまたはスルホンを形成するために酸化される可能性があります。
還元: 存在する場合、ニトロ基はアミンに還元される可能性があります。
置換: 芳香族環は、求電子置換反応または求核置換反応を受ける可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素や過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまなハロゲン化剤があります。反応条件は、通常、目的の変換を達成するために特定の温度、pHレベル、および溶媒を含みます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、スルファニル基の酸化は、スルホキシドまたはスルホンを生じさせる可能性があり、芳香族環上の置換反応は、さまざまな官能基を導入する可能性があります。
科学研究への応用
化学: より複雑な分子や材料の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、抗菌性、抗真菌性、抗癌性などの活性を示す可能性があり、その生物活性に関する研究が行われています。
医学: 癌や感染症を含むさまざまな病気の治療薬としての潜在的な可能性が研究されています。
産業: そのユニークな化学的特性により、ポリマーやコーティングなどの新素材の開発に使用される可能性があります。
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive agent, with studies exploring its antimicrobial, antifungal, and anticancer properties.
Medicine: Research has investigated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
2-{[4-アミノ-5-(3,4-ジメトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3,5-ジクロロフェニル)アセトアミドの作用機序は、特定の分子標的および経路との相互作用を含みます。トリアゾール環とスルファニル基は、その生物活性に重要な役割を果たすと考えられています。この化合物は、特定の酵素を阻害したり、細胞プロセスを混乱させたりすることで、観察された生物学的効果をもたらす可能性があります。正確な分子標的と経路を解明するには、詳細な研究が必要です。
類似化合物の比較
類似化合物
- 2-[(6-アミノ-3,5-ジシアノ-4-フェニル-2-ピリジニル)スルファニル]-N-(4-フルオロフェニル)アセトアミド
- 2-[(6-アミノ-3,5-ジシアノ-4-フェニル-2-ピリジニル)スルファニル]-N-(2,6-ジクロロフェニル)アセトアミド
独自性
類似の化合物と比較して、2-{[4-アミノ-5-(3,4-ジメトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3,5-ジクロロフェニル)アセトアミドは、その独特の生物学的および化学的特性に貢献する可能性のある官能基のユニークな組み合わせで際立っています。ジクロロフェニル基とジメトキシフェニル基の両方、ならびにトリアゾールおよびスルファニル部分の存在は、さらなる化学修飾と用途のための汎用性の高いプラットフォームを提供します。
類似化合物との比較
Similar Compounds
- **2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-fluorophenyl)acetamide
- **2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide stands out due to its unique combination of functional groups, which may contribute to its distinct biological and chemical properties. The presence of both dichlorophenyl and dimethoxyphenyl groups, along with the triazole and sulfanyl moieties, provides a versatile platform for further chemical modifications and applications.
特性
分子式 |
C18H17Cl2N5O3S |
|---|---|
分子量 |
454.3 g/mol |
IUPAC名 |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C18H17Cl2N5O3S/c1-27-14-4-3-10(5-15(14)28-2)17-23-24-18(25(17)21)29-9-16(26)22-13-7-11(19)6-12(20)8-13/h3-8H,9,21H2,1-2H3,(H,22,26) |
InChIキー |
WSYZKEUIQNJHKX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-(3-methoxypropyl)-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12131397.png)
![4'-hydroxy-3'-[(4-methoxy-3-methylphenyl)carbonyl]-1-methyl-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12131399.png)


![2-amino-1-(4-methoxyphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12131420.png)
![4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide](/img/structure/B12131430.png)
![3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-yl amine](/img/structure/B12131453.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12131461.png)

![2-[(3,5-dichlorophenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12131470.png)
![5-(Furan-2-yl)-2-methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12131475.png)
![Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B12131477.png)
![6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12131491.png)

